molecular formula C10H10BrN3O B1330970 2-[(6-Bromoquinazolin-4-yl)amino]ethanol CAS No. 99057-99-5

2-[(6-Bromoquinazolin-4-yl)amino]ethanol

Cat. No. B1330970
CAS RN: 99057-99-5
M. Wt: 268.11 g/mol
InChI Key: BUYXDOBAKHYWFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives can involve various methods, including the dimerization of benzamides as described in the first paper. This process is directed by aminoquinoline and promoted by cobalt, using ethanol as a solvent. The presence of a bromo substituent on the quinazoline ring, as in the compound of interest, is compatible with the reaction conditions outlined in the paper .

Molecular Structure Analysis

While the exact molecular structure of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol is not analyzed in the provided papers, the second paper discusses the synthesis and characterization of a tetrahydroquinazoline derivative. The characterization of such compounds typically involves spectral methods like FT-IR, NMR, and mass spectrometry, which can be applied to determine the structure of related compounds .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol. However, the first paper indicates that quinazoline derivatives can undergo cobalt-promoted dimerization, and the presence of various functional groups, including bromo, does not hinder this reaction . This suggests that the compound may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol are not directly discussed in the papers. However, the second paper provides information on the thermal properties of a related quinazoline derivative, which includes the presence of ethanol in the complex and its behavior upon thermal decomposition. Such analyses can give an indication of the stability and reactivity of similar compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Quinazolinones : This compound is used in the synthesis of quinazolinones, which have been investigated for their various biological activities. For instance, Sahu et al. (2008) synthesized 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, revealing their potential in antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Biological Activities

  • Cytotoxicity Studies : Khoza et al. (2015) used a derivative of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol in the synthesis of novel polycarbo-substituted imidazoquinazolines. These compounds were evaluated for their cytotoxicity against human breast and cervical cancer cells, demonstrating the compound's utility in cancer research (Khoza, Makhafola, & Mphahlele, 2015).

Catalytic Applications

  • Catalysis in Organic Synthesis : The compound serves as a catalyst or intermediate in various organic syntheses. For example, Niknam et al. (2011) used a related compound in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting its role in facilitating chemical reactions (Niknam, Jafarpour, & Niknam, 2011).

Fluorescence and Luminescence Studies

  • Fluorescence Quantum Yield Studies : Hisham et al. (2019) conducted research on N-aryl-2-aminoquinolines, related to 2-[(6-Bromoquinazolin-4-yl)amino]ethanol, exploring their fluorescence properties. This indicates the potential use of such compounds in fluorescence-based applications and studies (Hisham et al., 2019).

properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYXDOBAKHYWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349445
Record name 2-[(6-bromoquinazolin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Bromoquinazolin-4-yl)amino]ethanol

CAS RN

99057-99-5
Record name 2-[(6-bromoquinazolin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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